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molecular formula C4HF3N2 B1266109 2,4,6-Trifluoropyrimidine CAS No. 696-82-2

2,4,6-Trifluoropyrimidine

Cat. No. B1266109
M. Wt: 134.06 g/mol
InChI Key: NTSYSQNAPGMSIH-UHFFFAOYSA-N
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Patent
US05011927

Procedure details

23.5 g (0.22 mol) of benzylamine were added at -20 C. to a stirred mixture of 13.4 9 (0.1 mol) of 2,4,6-trifluoropyrimidine in 150 ml of diethyl ether within 15 min, and the mixture was stirred at this temperature for 1 hour. After a further hour at 25° C., working up was carried out as in Example 10. 21.4 g (98% of theory) of the title compound of melting point 70°-73° C. were obtained in this way.
Quantity
23.5 g
Type
reactant
Reaction Step One
[Compound]
Name
13.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
9
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.F[C:10]1[N:15]=[C:14]([F:16])[CH:13]=[C:12]([F:17])[N:11]=1>C(OCC)C>[CH2:1]([NH:8][C:10]1[N:15]=[C:14]([F:16])[CH:13]=[C:12]([F:17])[N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
13.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
9
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further hour at 25° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC(=CC(=N1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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